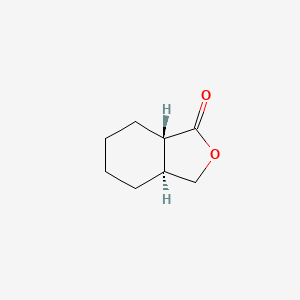
trans-Hexahydroisobenzofuran-1(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-Hexahydroisobenzofuran-1(3H)-one: is an organic compound with the molecular formula C8H12O2 . It is a cyclic anhydride derived from hexahydrophthalic acid. This compound is known for its applications in various chemical processes and industrial uses due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Hydrogenation of Phthalic Anhydride: One common method involves the hydrogenation of phthalic anhydride in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and temperature conditions to yield trans-Hexahydroisobenzofuran-1(3H)-one.
Cyclization of Hexahydrophthalic Acid: Another method involves the cyclization of hexahydrophthalic acid under dehydrating conditions. This can be achieved using reagents like acetic anhydride or sulfuric acid.
Industrial Production Methods: Industrial production often involves the hydrogenation of phthalic anhydride due to its efficiency and scalability. The process is optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: trans-Hexahydroisobenzofuran-1(3H)-one can undergo oxidation reactions to form various derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. This is often facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed:
Oxidation: Various oxidized derivatives.
Reduction: Corresponding alcohols or reduced forms.
Substitution: Substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: trans-Hexahydroisobenzofuran-1(3H)-one is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new chemical reactions and processes.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. Its derivatives are often explored for their potential biological activities.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties. Research focuses on their use in drug development and as potential treatments for various diseases.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. Its chemical properties make it suitable for enhancing the performance of these materials.
Mécanisme D'action
The mechanism by which trans-Hexahydroisobenzofuran-1(3H)-one exerts its effects involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of different products through enzymatic reactions. It can also interact with cellular components, influencing metabolic pathways and cellular functions.
Comparaison Avec Des Composés Similaires
cis-Hexahydroisobenzofuran-1(3H)-one: This is a stereoisomer of trans-Hexahydroisobenzofuran-1(3H)-one with different spatial arrangement of atoms.
Hexahydrophthalic Anhydride: A related compound with similar chemical properties but different structural features.
Phthalic Anhydride: The parent compound from which this compound is derived.
Uniqueness: this compound is unique due to its specific stereochemistry, which influences its reactivity and interactions with other molecules. This makes it distinct from its cis-isomer and other related compounds.
Propriétés
Formule moléculaire |
C8H12O2 |
|---|---|
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
(3aS,7aS)-3a,4,5,6,7,7a-hexahydro-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C8H12O2/c9-8-7-4-2-1-3-6(7)5-10-8/h6-7H,1-5H2/t6-,7+/m1/s1 |
Clé InChI |
WLYUMBPDHPMKHM-RQJHMYQMSA-N |
SMILES isomérique |
C1CC[C@H]2[C@H](C1)COC2=O |
SMILES canonique |
C1CCC2C(C1)COC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


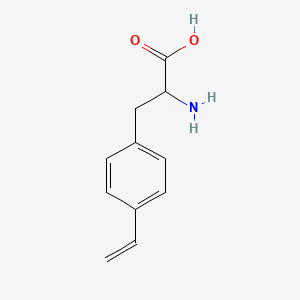
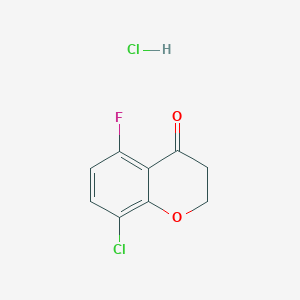
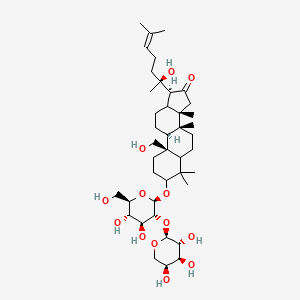
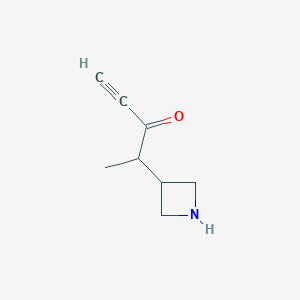
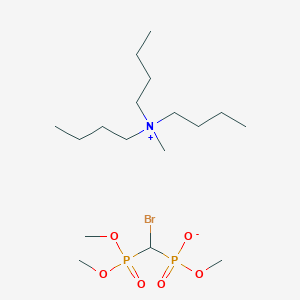
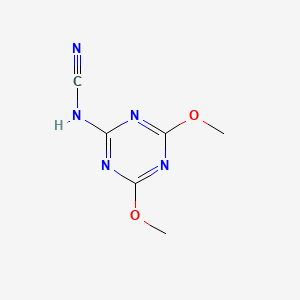
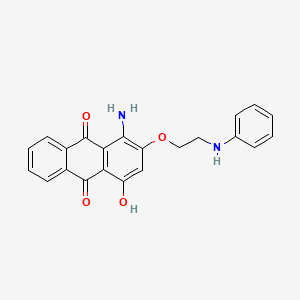

![tert-Butyl thiazolo[4,5-b]pyridin-2-ylcarbamate](/img/structure/B15251271.png)
![1-[(Benzylamino)methyl]-3-methylcyclopentan-1-ol](/img/structure/B15251274.png)
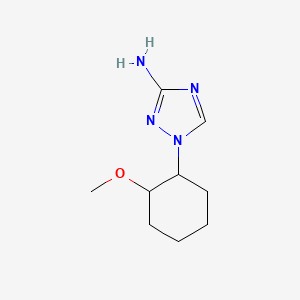
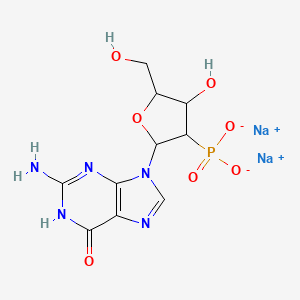
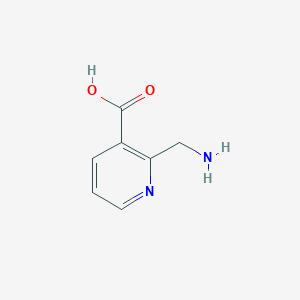
![(R)-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine](/img/structure/B15251312.png)
